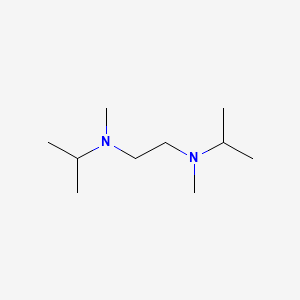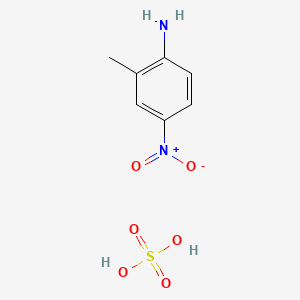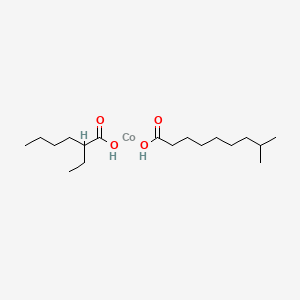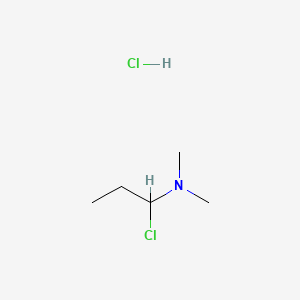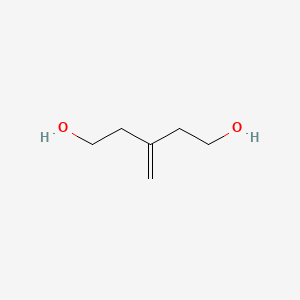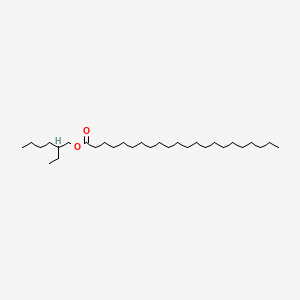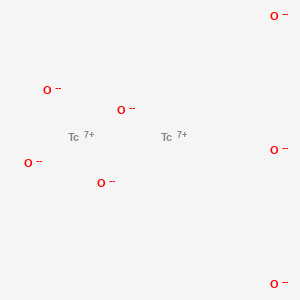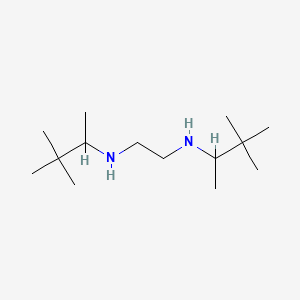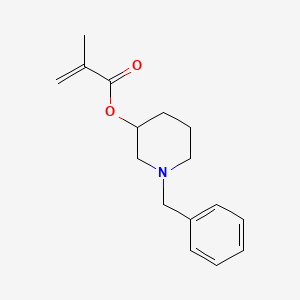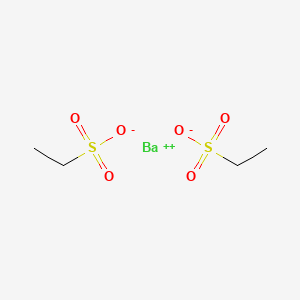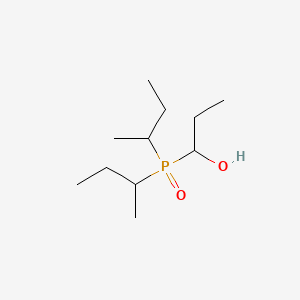
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- is an organic compound with the molecular formula C9H21O2P It is a derivative of 1-propanol, where the hydrogen atom of the hydroxyl group is replaced by a bis(1-methylpropyl)phosphinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- typically involves the reaction of 1-propanol with bis(1-methylpropyl)phosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- involves similar synthetic routes but with larger reactors and more efficient catalysts to ensure cost-effectiveness and scalability. The process may also include additional purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)-.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinyl group can form strong bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanol: A primary alcohol with similar structural features but lacking the phosphinyl group.
Isobutanol: An isomer of 1-propanol with a different arrangement of carbon atoms.
1-Phenyl-1-propanol: A derivative of 1-propanol with a phenyl group attached.
Uniqueness
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- is unique due to the presence of the bis(1-methylpropyl)phosphinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, such as in catalysis or as a building block for more complex molecules.
Eigenschaften
CAS-Nummer |
129678-01-9 |
|---|---|
Molekularformel |
C11H25O2P |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
1-di(butan-2-yl)phosphorylpropan-1-ol |
InChI |
InChI=1S/C11H25O2P/c1-6-9(4)14(13,10(5)7-2)11(12)8-3/h9-12H,6-8H2,1-5H3 |
InChI-Schlüssel |
QJAHKXXZRRDDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)P(=O)(C(C)CC)C(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


